molecular formula C24H24ClN3O2S B2987475 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide CAS No. 478077-21-3

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide

Cat. No.: B2987475
CAS No.: 478077-21-3
M. Wt: 453.99
InChI Key: QXJYLPBWEYANSU-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a substituted pyrrole core. The molecule comprises a benzyl group at position 1 of the pyrrole ring, methyl groups at positions 4 and 5, a pyrrol-1-yl substituent at position 2, and a 4-chlorobenzenesulfonamide moiety attached via a methylene bridge at position 3.

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-18-19(2)28(17-20-8-4-3-5-9-20)24(27-14-6-7-15-27)23(18)16-26-31(29,30)22-12-10-21(25)11-13-22/h3-15,26H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJYLPBWEYANSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence includes four sulfonamide derivatives (IIIc, IIId, IIIe, IIIf) with quinoline cores, synthesized and characterized in a 2010 study . While these compounds differ in their heterocyclic scaffolds (quinoline vs. pyrrole), their sulfonamide substituents and synthetic methodologies offer a basis for comparative analysis.

Structural and Functional Differences

Core Heterocycle: The target compound features a pyrrole ring, which is smaller and less aromatic than the quinoline cores of IIIc–IIIf. This difference likely impacts electronic properties, solubility, and binding interactions.

Sulfonamide Substituents :

  • IIIc and IIIe share the 4-chlorobenzenesulfonamide group with the target compound. However, IIIc and IIIe exhibit lower melting points (159–221°C) compared to IIId (237–238°C, benzenesulfonamide) and IIIf (186–188°C, 4-methylbenzenesulfonamide), suggesting halogenation reduces crystallinity .
  • The target compound’s bulky pyrrole substituents (benzyl, methyl, pyrrol-1-yl) may further depress its melting point relative to IIIc–IIIf.

Synthetic Yields :

  • Yields for IIIc–IIIf range from 49% to 53%, typical for multi-step sulfonamide syntheses involving coupling reactions . The target compound’s synthesis would likely require similar or lower yields due to steric hindrance from the benzyl and pyrrol-1-yl groups.

Spectroscopic Trends

Key spectral data from IIIc–IIIf (Table 1) highlight substituent effects:

  • NMR : Protons adjacent to electron-withdrawing groups (e.g., Cl in IIIc, IIIe) exhibit downfield shifts compared to IIId/IIIf. The target compound’s pyrrole protons may show unique splitting patterns due to restricted rotation .
  • IR : Sulfonamide S=O stretches (~1350 cm⁻¹) are consistent across IIIc–IIIf, suggesting minimal core heterocycle influence on this functional group .

Table 1: Comparative Data for Sulfonamide Analogs

Compound Core Structure Sulfonamide Substituent Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
IIIc Quinoline 4-Chlorobenzene 49 219–221 δ 8.35 (d, J=8.5 Hz, Ar–H); IR 1352 cm⁻¹
IIId Quinoline Benzene 53 237–238 δ 8.28 (s, NH); IR 1348 cm⁻¹
IIIe Quinoline 4-Chlorobenzene 52 159–160 δ 7.92 (d, J=15.5 Hz, CH=CH); IR 1350 cm⁻¹
IIIf Quinoline 4-Methylbenzene 51 186–188 δ 2.40 (s, CH₃); IR 1345 cm⁻¹
Target Compound Pyrrole 4-Chlorobenzene N/A N/A Predicted: δ 6.80–7.20 (pyrrole-H); IR ~1350 cm⁻¹

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